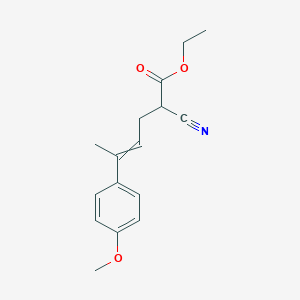

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

654640-22-9 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate |

InChI |

InChI=1S/C16H19NO3/c1-4-20-16(18)14(11-17)6-5-12(2)13-7-9-15(19-3)10-8-13/h5,7-10,14H,4,6H2,1-3H3 |

InChI Key |

SCDSXWOXPHQXHH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C1=CC=C(C=C1)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation as a Primary Synthetic Route

General Reaction Mechanism

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated nitriles like ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate. This reaction involves the base-catalyzed condensation of ethyl cyanoacetate with a carbonyl-containing compound—in this case, a substituted aldehyde or ketone bearing the 4-methoxyphenyl group. Piperidine or its derivatives are commonly employed as organocatalysts due to their ability to deprotonate the active methylene group in ethyl cyanoacetate, initiating nucleophilic attack on the carbonyl electrophile.

The reaction proceeds via a six-membered cyclic transition state, with the base abstracting the α-hydrogen of ethyl cyanoacetate to generate a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of 5-(4-methoxyphenyl)hex-4-enal, followed by dehydration to form the conjugated nitrile-ester system. The reaction is typically carried out in polar aprotic solvents such as ethanol or dichloromethane at reflux temperatures (70–80°C).

Optimized Protocol from Patent Literature

A patent by US10392384B2 details an optimized large-scale synthesis (Scheme 1):

- Reactants :

- Ethyl cyanoacetate (1.1 eq)

- 5-(4-Methoxyphenyl)hex-4-enal (1.0 eq)

- Piperidine (10 mol%) and glacial acetic acid (5 mol%) in dichloromethane (10 vol)

- Conditions : Reflux with a Dean-Stark trap for 6 hours to remove water.

- Workup : Cool to 0°C, filter, and wash with cold isopropanol.

- Yield : >96% with >98% E-selectivity.

This method avoids chromatographic purification by leveraging the poor solubility of the product in isopropanol, enabling direct crystallization. The use of dichloromethane as a solvent facilitates azeotropic water removal, driving the equilibrium toward product formation.

Grignard Reagent-Mediated Alkylation

Functionalized Grignard Reagents

An alternative approach employs functionalized Grignard reagents to construct the hex-4-enoate backbone. As reported in RSC Supporting Information:

- Synthesis of 4-Methoxyphenylmagnesium Bromide :

- 4-Bromo-1-methoxybenzene undergoes iodine-magnesium exchange with i-PrMgCl·LiCl at −40°C.

- Coupling with Ethyl 3-(Tosyloxy)But-2-Enoate :

- The Grignard reagent reacts with ethyl (E)-3-(tosyloxy)but-2-enoate in THF at 0°C using FeCl3/TMEDA/SIPr·HCl as a catalytic system.

- Yield : 71% with retention of E-configuration.

Table 1: Comparative Analysis of Grignard Protocols

| Parameter | FeCl3/TMEDA/SIPr·HCl | Ti(OEt)4/PhOH |

|---|---|---|

| Catalyst Loading | 15 mol% | 20 mol% |

| Temperature | 0°C | 65°C |

| Reaction Time | 6–8 hours | 6 hours |

| E:Z Selectivity | >98:2 | <2:98 |

| Isolated Yield | 71% | 88% |

The FeCl3-based system offers superior stereocontrol for the E-isomer, while titanium-mediated conditions favor the Z-isomer. This dichotomy is attributed to the divergent reaction mechanisms: FeCl3 facilitates oxidative addition, whereas Ti(OEt)4 promotes radical pathways.

Alkylation of Ethyl Cyanoacetate

SN2 Displacement with Bromoalkanes

A third method involves alkylation of ethyl cyanoacetate with a bromo-substituted precursor. For example, 5-(4-methoxyphenyl)hex-4-enyl bromide reacts with ethyl cyanoacetate under phase-transfer conditions:

- Reactants :

- Ethyl cyanoacetate (5.0 eq)

- 5-(4-Methoxyphenyl)hex-4-enyl bromide (1.0 eq)

- K2CO3 (1.2 eq), KI (0.08 eq) in DMF

- Conditions : Reflux at 140–150°C for 2 hours.

- Workup : Distillation under vacuum (103°C at 1 mmHg).

- Yield : 51%.

This method is advantageous for scalability but suffers from moderate yields due to competing elimination reactions forming alkene byproducts.

Stereochemical Considerations and Byproduct Formation

E/Z Isomerism Control

The hex-4-enoate double bond’s configuration significantly impacts the compound’s bioactivity. Key findings include:

- Knoevenagel Condensation : Typically yields >98% E-isomer due to thermodynamic control.

- Grignard Addition : Selectivity depends on catalyst; FeCl3 gives E, while Ti(OEt)4 gives Z.

- Alkylation : Produces ~1:1 E/Z mixtures unless chiral auxiliaries are employed.

Table 2: Stereochemical Outcomes by Method

| Method | E:Z Ratio | Key Factor |

|---|---|---|

| Knoevenagel | >98:2 | Conjugation stability |

| Grignard (FeCl3) | >98:2 | Oxidative addition |

| Grignard (Ti(OEt)4) | <2:98 | Radical intermediates |

| Alkylation | ~50:50 | No stereocontrol |

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

Industrial protocols prioritize solvent recycling and catalyst reuse. For instance:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate, we analyze structurally related compounds, focusing on substituent effects, synthetic methodologies, and applications.

Structural and Functional Group Comparisons

Electronic and Steric Effects

- Cyano Group: Present in both the target compound and Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate , this group enhances electrophilicity at adjacent carbons, favoring nucleophilic attacks or cyclizations.

- 4-Methoxyphenyl Group : Shared with compounds in and , this substituent contributes to π-π stacking interactions in biological systems or stabilizes intermediates via resonance.

Biological Activity

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H13N1O2

- Molecular Weight : 229.25 g/mol

- IUPAC Name : Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate

Cytotoxicity

Recent studies have demonstrated that ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

These results indicate that the compound has potent cytotoxic activity, particularly against breast and colon cancer cells.

Antimicrobial Activity

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate has also been evaluated for its antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) detailed in the table below:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 3.12 | |

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

The compound shows promising antimicrobial activity, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

The mechanism underlying the biological activities of ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate appears to involve multiple pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin assembly, which is critical for cell division and proliferation .

Case Studies

- Case Study on Cancer Cell Lines : A study involving MCF-7 and HT-29 cell lines demonstrated that treatment with ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate led to significant reductions in cell viability. The researchers observed morphological changes consistent with apoptosis, including cell shrinkage and chromatin condensation.

- Antimicrobial Efficacy Against Mycobacterium tuberculosis : In a microplate Alamar Blue assay, ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate exhibited effective inhibition of Mycobacterium tuberculosis growth at low concentrations, highlighting its potential as an antitubercular agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.